

An In-depth Technical Guide on Enrofloxacin Methyl Ester (CAS: 107884-20-8)

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Compound of Interest		
Compound Name:	Enrofloxacin Methyl Ester	
Cat. No.:	B15295174	Get Quote

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Introduction

Enrofloxacin Methyl Ester (CAS Number: 107884-20-8) is a chemical derivative of enrofloxacin, a third-generation fluoroquinolone antibiotic developed exclusively for veterinary medicine.[1][2] Enrofloxacin itself is a widely used bactericidal agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The methyl ester derivative is primarily encountered as an impurity or a reference standard in the synthesis and analysis of enrofloxacin.[4][5] Understanding its properties and behavior is crucial for quality control, impurity profiling, and the development of new drug delivery systems or prodrug strategies for the parent compound, enrofloxacin. This document provides a comprehensive technical overview of Enrofloxacin Methyl Ester, including its chemical properties, potential synthesis, mechanism of action, and analytical methodologies.

Physicochemical Properties

Enrofloxacin Methyl Ester is characterized by the addition of a methyl group to the carboxylic acid moiety of enrofloxacin. This structural modification significantly alters its physical and chemical properties compared to the parent drug. Key quantitative data are summarized below.



Property	Data	Source
CAS Number	107884-20-8	[4][5]
Molecular Formula	C20H24FN3O3	[4][5]
Molecular Weight	373.42 g/mol	[4][5]
IUPAC Name	Methyl 1-cyclopropyl-7-(4- ethylpiperazin-1-yl)-6-fluoro-4- oxoquinoline-3-carboxylate	[4]
Appearance	White to pale yellow solid (Inferred from Enrofloxacin)	[6]
Product Type	Impurity Reference Material	[4][5]

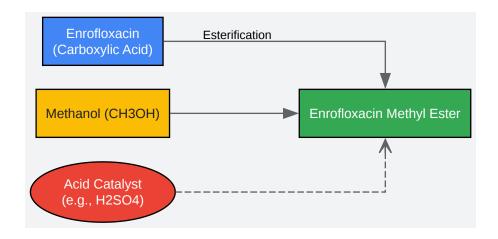
Synthesis and Logical Relationships

While specific, detailed experimental protocols for the direct synthesis of **Enrofloxacin Methyl Ester** are not prevalent in public literature, its formation can be logically inferred from standard organic chemistry principles. It is typically formed via esterification of the parent carboxylic acid, enrofloxacin.

A plausible synthesis route involves the reaction of enrofloxacin with methanol in the presence of an acid catalyst. This process is a standard Fischer esterification. An alternative, higher-yield method would involve converting enrofloxacin to an acid chloride followed by reaction with methanol.

A key step in the synthesis of the parent drug, enrofloxacin, involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with N-ethylpiperazine.[7] The subsequent esterification would yield the final methyl ester product.





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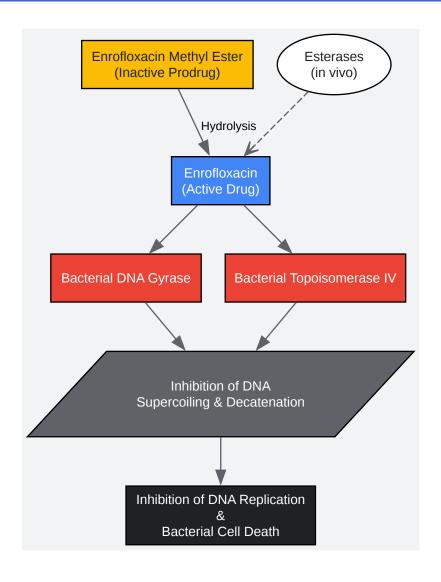
Caption: Logical workflow for the synthesis of **Enrofloxacin Methyl Ester**.

Mechanism of Action (as a Prodrug)

Enrofloxacin Methyl Ester, being an ester of the active drug, is expected to function as a prodrug. In vivo, it would likely undergo hydrolysis by esterase enzymes to release the active enrofloxacin. The antibacterial activity is therefore attributable to the parent compound, enrofloxacin.

The mechanism of action for enrofloxacin is well-established.[2][8][9] It functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][8] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[8][9] By binding to the DNA-enzyme complex, enrofloxacin stabilizes it, leading to breaks in the DNA that cannot be resealed.[2][10] This disruption of DNA synthesis ultimately results in bacterial cell death. The bactericidal activity is concentration-dependent.[3]





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Caption: Prodrug activation and mechanism of action signaling pathway.

Pharmacokinetics

Specific pharmacokinetic data for **Enrofloxacin Methyl Ester** is not available. However, as a prodrug, its pharmacokinetic profile would be governed by its rate of absorption, distribution, metabolism (hydrolysis to enrofloxacin), and excretion. The key metabolic step is the conversion to enrofloxacin and its active metabolite, ciprofloxacin.[3][11] The pharmacokinetic properties of the parent drug, enrofloxacin, are well-documented and vary across species.[1] It generally exhibits high bioavailability, rapid absorption, and broad tissue distribution.[1]

Table of Enrofloxacin Pharmacokinetic Parameters (Various Species)



Species	Administr ation	Dose	Cmax (µg/mL)	T½ (hours)	Bioavaila bility (%)	Source
Foals	IV	5 mg/kg	-	17.10 ± 0.09	-	[12]
Foals	Oral	10 mg/kg	2.12 ± 0.51	18.39 ± 0.06	42 ± 0.42	[12]
Horses	IV	2.5 mg/kg	-	5.94	-	[13]
Nanyang Cattle	IV	2.5 mg/kg	-	3.592 ± 1.205	-	[14]
Nanyang Cattle	IM	2.5 mg/kg	-	-	99.225 ± 7.389	[14]
Pigs	IM	2.5 mg/kg	0.62-0.92	10.20- 10.61	-	[11]

Note: This data is for the parent drug, enrofloxacin, and serves as a reference for the expected active compound after hydrolysis of the methyl ester.

Analytical Methods and Experimental Protocols

The analysis of enrofloxacin and its related compounds, including potential impurities like the methyl ester, is predominantly carried out using High-Performance Liquid Chromatography (HPLC).[15][16][17]

Representative HPLC Method for Enrofloxacin Analysis

This protocol is a generalized example based on common methodologies for analyzing enrofloxacin and its metabolites in biological matrices.[16][17][18]

Objective: To quantify the concentration of enrofloxacin (and potentially its methyl ester) in a given sample.

Materials:

HPLC system with UV or Fluorescence detector[15][18]



- C18 column (e.g., 4.6 mm × 250 mm, 5 μm particle size)[16]
- Acetonitrile (HPLC grade)[18]
- Phosphoric acid or Monobasic sodium phosphate for buffer preparation[16][17]
- Water (HPLC grade)
- Enrofloxacin and Enrofloxacin Methyl Ester reference standards[4]
- Sample matrix (e.g., plasma, tissue homogenate)

Protocol:

- Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and an acidic aqueous buffer (e.g., 0.01 M phosphoric acid, pH 3.0) in a specific ratio (e.g., 25:75 v/v).[16] The exact ratio may need optimization.
- Standard Solution Preparation: Prepare stock solutions of Enrofloxacin and Enrofloxacin
 Methyl Ester in a suitable solvent like acetonitrile.[16] Perform serial dilutions to create a
 calibration curve (e.g., 0.05 to 5.0 μg/mL).[12]
- Sample Preparation (Extraction):
 - For biological samples, a protein precipitation and extraction step is necessary.
 - Add acetonitrile to the sample (e.g., plasma), vortex thoroughly, and centrifuge to pellet the precipitated proteins.
 - An alternative is Dispersive Liquid-Liquid Microextraction (DLLME) for pre-concentration.
 - Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm × 250 mm, 5 μm[16]







Flow Rate: 1.0 mL/min[16][17]

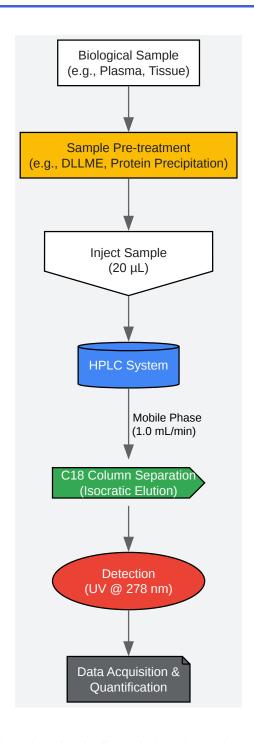
Injection Volume: 20 μL[16]

• Column Temperature: 30°C[17]

Detection: UV at 278 nm or Fluorescence with excitation at ~280 nm and emission at ~455 nm.[16][18]

• Analysis: Inject the prepared standards and samples. Quantify the analyte by comparing the peak area from the sample to the calibration curve generated from the standards.





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Caption: A generalized experimental workflow for HPLC analysis.

Conclusion

Enrofloxacin Methyl Ester (CAS 107884-20-8) is a key derivative of the veterinary antibiotic enrofloxacin, primarily serving as an impurity and a certified reference material for analytical purposes. While not an active pharmaceutical ingredient itself, it is presumed to act as a



prodrug, converting to active enrofloxacin in vivo. Its physicochemical properties are defined by its ester structure. A thorough understanding of its synthesis, mechanism, and analytical detection is essential for professionals in drug development and quality assurance to ensure the purity, safety, and efficacy of enrofloxacin-based veterinary products.

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